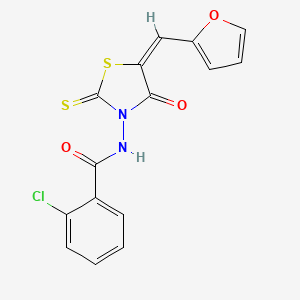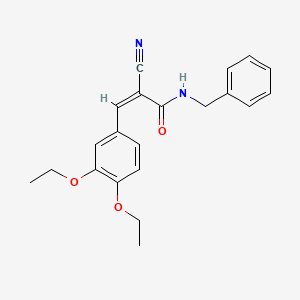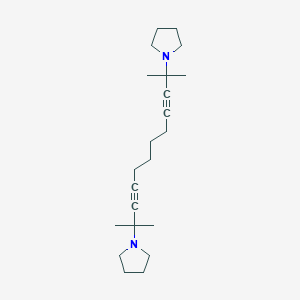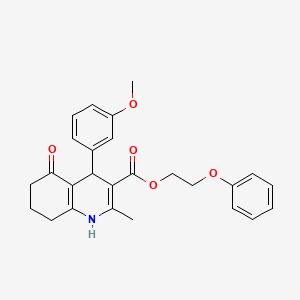
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furan ring, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 2-furylmethylene-4-oxo-2-thioxo-1,3-thiazolidine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or chloroform to obtain the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced thiazolidinone derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its derivatives are explored for use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide
- 2-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide
- 2-Chloro-N-{3-[2-(2-furylmethylene)hydrazino]-3-oxopropyl}benzamide
Uniqueness
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide is unique due to the presence of the thiazolidinone ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this ring structure or have different substituents .
Eigenschaften
Molekularformel |
C15H9ClN2O3S2 |
|---|---|
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
2-chloro-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C15H9ClN2O3S2/c16-11-6-2-1-5-10(11)13(19)17-18-14(20)12(23-15(18)22)8-9-4-3-7-21-9/h1-8H,(H,17,19)/b12-8+ |
InChI-Schlüssel |
QFGICOMQJKEBGY-XYOKQWHBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=CO3)SC2=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11678716.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11678733.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678742.png)
![2-[(2-Methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11678752.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678755.png)
![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11678763.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11678767.png)
![2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11678775.png)
![1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11678780.png)



![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678814.png)
